Cas no 886763-00-4 (3-Bromo-N-methyl-benzenepropanamine)

3-Bromo-N-methyl-benzenepropanamine is a brominated aromatic amine derivative with applications in pharmaceutical and organic synthesis. Its structure features a propylamine chain substituted with a methyl group and a bromine atom on the benzene ring, offering versatility as an intermediate in the development of bioactive compounds. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The N-methyl group improves lipophilicity, which can influence pharmacokinetic properties in drug design. This compound is valued for its stability, well-defined reactivity, and utility in medicinal chemistry research, particularly in the synthesis of potential CNS-active agents.
3-Bromo-N-methyl-benzenepropanamine structure
886763-00-4 structure
Product Name:3-Bromo-N-methyl-benzenepropanamine
CAS No:886763-00-4
MF:C10H14BrN
MW:228.128861904144
CID:5054313
PubChem ID:28350538
Update Time:2025-05-20

3-Bromo-N-methyl-benzenepropanamine Chemical and Physical Properties

Names and Identifiers

    • [3-(3-BROMO-PHENYL)-PROPYL]-METHYL-AMINE
    • [3-(3-Bromophenyl)-propyl]-methylamine
    • SBB084479
    • [3-(3-bromophenyl)propyl]methylamine
    • AB38785
    • 3-(3-BROMOPHENYL)-N-METHYLPROPAN-1-AMINE
    • 3-Bromo-N-methyl-benzenepropanamine
    • Inchi: 1S/C10H14BrN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3
    • InChI Key: DGFQHUKUNIXVRQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CCCNC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12

3-Bromo-N-methyl-benzenepropanamine Pricemore >>

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Additional information on 3-Bromo-N-methyl-benzenepropanamine

Professional Introduction to 3-Bromo-N-methyl-benzenepropanamine (CAS No. 886763-00-4)

3-Bromo-N-methyl-benzenepropanamine, with the chemical formula C10H14BrN, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its molecular structure, which includes a brominated aromatic ring and an N-methylated amine side chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 886763-00-4 provides a unique identifier for this compound, ensuring precise identification and differentiation from other chemical entities. This numbering system is crucial in scientific literature, databases, and regulatory filings, facilitating accurate communication among researchers and industry professionals.

In recent years, the demand for specialized intermediates like 3-Bromo-N-methyl-benzenepropanamine has surged due to their applications in the development of novel therapeutic agents. The pharmaceutical industry continuously seeks innovative compounds to address unmet medical needs, and intermediates such as this one play a pivotal role in this process.

The brominated aromatic ring in 3-Bromo-N-methyl-benzenepropanamine is particularly noteworthy. Aromatic bromination is a common strategy in organic synthesis, enabling the introduction of reactive sites that can be further functionalized. This feature makes the compound a versatile building block for constructing more complex molecules. Researchers have leveraged this property to develop new analogs with enhanced pharmacological properties.

Moreover, the N-methylated amine side chain contributes to the compound's reactivity and potential biological activity. Amine groups are well-known for their role in drug design, often serving as pharmacophores or key interaction points with biological targets. The N-methylation enhances the stability and bioavailability of amine-based drugs, making it a desirable modification in medicinal chemistry.

Recent studies have highlighted the significance of 3-Bromo-N-methyl-benzenepropanamine in the synthesis of small molecule inhibitors targeting various diseases. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The bromine atom provides a handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of diverse molecular architectures.

The compound's applicability extends beyond kinase inhibition. It has been investigated as a precursor in the synthesis of G-protein coupled receptor (GPCR) modulators, which are involved in numerous physiological processes and are implicated in conditions like depression, hypertension, and obesity. The structural features of 3-Bromo-N-methyl-benzenepropanamine make it an attractive candidate for designing selective GPCR ligands.

In addition to its role in therapeutic drug development, 3-Bromo-N-methyl-benzenepropanamine has found utility in agrochemical research. Its structural motifs are reminiscent of certain herbicides and pesticides, prompting investigations into its potential as a lead compound for novel agrochemical formulations. By modifying its functional groups, scientists aim to develop environmentally friendly alternatives that are effective against pests while minimizing ecological impact.

The synthesis of 3-Bromo-N-methyl-benzenepropanamine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of benzene derivatives followed by nucleophilic substitution or reductive amination to introduce the N-methyl amine moiety. Advances in catalytic systems and green chemistry principles have improved the efficiency and sustainability of these synthetic processes.

The compound's handling requires adherence to standard laboratory protocols to ensure safety and reproducibility. While it is not classified as a hazardous material under current regulations, proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to maintain its stability. Researchers must also consider environmental impact during disposal, employing methods that minimize ecological harm.

As research progresses, the applications of 3-Bromo-N-methyl-benzenepropanamine are expected to expand further. Collaborative efforts between academia and industry will drive innovation by combining computational modeling with experimental validation. This synergy will accelerate the discovery of new drug candidates derived from this versatile intermediate.

In conclusion, 3-Bromo-N-methyl-benzenepropanamine (CAS No. 886763-00-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics targeting various diseases. Continued research into its applications will undoubtedly yield further breakthroughs in drug discovery and sustainable chemistry.

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